molecular formula C10H21ClN2O2 B3185454 (R)-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride CAS No. 1152113-32-0

(R)-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride

Cat. No.: B3185454
CAS No.: 1152113-32-0
M. Wt: 236.74 g/mol
InChI Key: DUNAVVRRZJQGCZ-DDWIOCJRSA-N
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Description

®-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound is characterized by its unique structure, which includes a tert-butyl group, an aminopiperidine moiety, and a carboxylate group, all of which contribute to its reactivity and utility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride typically involves the protection of the amino group in piperidine, followed by the introduction of the tert-butyl group. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of ®-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The final product is typically purified using techniques such as crystallization or chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of ®-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride include:

Major Products Formed

The major products formed from the reactions of ®-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride depend on the specific reaction conditions and reagents used. For example, hydrolysis of the ester group can yield the corresponding carboxylic acid, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

®-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the specific functional groups present. The pathways involved in its mechanism of action may include binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the hydrochloride group enhances its solubility in water, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

tert-butyl (3R)-3-aminopiperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;/h8H,4-7,11H2,1-3H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNAVVRRZJQGCZ-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655038
Record name tert-Butyl (3R)-3-aminopiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152113-32-0
Record name 1-Piperidinecarboxylic acid, 3-amino-, 1,1-dimethylethyl ester, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1152113-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3R)-3-aminopiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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